1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the construction of the triazole and triazine rings. One common method is the cyclization of appropriate hydrazides with orthoformate esters . This reaction produces a mixture of cyclization products, which can be separated and purified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and multicomponent one-pot reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s triazole and triazine rings allow it to bind effectively to these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine include:
- 7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine
- 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
What sets 7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine apart is its specific fusion of triazole and triazine rings, which imparts unique chemical and biological properties
Properties
CAS No. |
61139-70-6 |
---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
7-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5/c1-4-2-7-10-3-6-9-5(10)8-4/h2-3H,1H3 |
InChI Key |
HRZSUHCLKYJCGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NN=CN2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.